![molecular formula C11H24O2Si B12555543 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- CAS No. 189102-39-4](/img/structure/B12555543.png)
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,1-Dimethylethyl)dimethylsilyloxy]-3-methyl-2-Butanon ist eine organische Verbindung mit der Summenformel C11H24O2Si. Diese Verbindung zeichnet sich durch das Vorhandensein eines Butanon-Grundgerüsts mit einer tert-Butyldimethylsilyl (TBDMS) Schutzgruppe aus, die an das Sauerstoffatom gebunden ist. Die Verbindung wird häufig in der organischen Synthese verwendet, insbesondere beim Schutz von Alkoholen und anderen funktionellen Gruppen.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[(1,1-Dimethylethyl)dimethylsilyloxy]-3-methyl-2-Butanon umfasst typischerweise den Schutz der Hydroxylgruppe in 3-Hydroxy-3-methyl-2-butanon unter Verwendung von tert-Butyldimethylsilylchlorid (TBDMSCl) in Gegenwart einer Base wie Imidazol oder Triethylamin. Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei Raumtemperatur durchgeführt. Das allgemeine Reaktionsschema lautet wie folgt:
3-Hydroxy-3-methyl-2-butanon+TBDMSCl+Base→3-[(1,1-Dimethylethyl)dimethylsilyloxy]-3-methyl-2-Butanon+HCl
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung ähneln der Laborsynthese, werden aber zur Verarbeitung größerer Mengen hochskaliert. Die Reaktionsbedingungen werden für Effizienz und Ausbeute optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme zum Einsatz kommen, um eine konstante Produktqualität zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- typically involves the protection of the hydroxyl group in 3-hydroxy-3-methyl-2-butanone using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
3-Hydroxy-3-methyl-2-butanone+TBDMSCl+Base→2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-[(1,1-Dimethylethyl)dimethylsilyloxy]-3-methyl-2-Butanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die TBDMS-Schutzgruppe kann durch andere Schutzgruppen oder funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Alkohole oder Amine in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung neuer geschützter oder funktionalisierter Verbindungen.
Wissenschaftliche Forschungsanwendungen
3-[(1,1-Dimethylethyl)dimethylsilyloxy]-3-methyl-2-Butanon wird in der wissenschaftlichen Forschung, insbesondere in der organischen Synthese, weit verbreitet eingesetzt. Zu seinen Anwendungen gehören:
Chemie: Wird als Schutzgruppe für Alkohole und andere funktionelle Gruppen während der mehrstufigen Synthese verwendet.
Biologie: Wird bei der Synthese von biologisch aktiven Molekülen und Pharmazeutika eingesetzt.
Medizin: Wird bei der Entwicklung von Medikamentenkandidaten und therapeutischen Wirkstoffen eingesetzt.
Industrie: Wird bei der Produktion von Feinchemikalien und Zwischenprodukten für verschiedene industrielle Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-[(1,1-Dimethylethyl)dimethylsilyloxy]-3-methyl-2-Butanon beinhaltet in erster Linie den Schutz von Hydroxylgruppen. Die TBDMS-Gruppe bildet einen stabilen Silylether mit der Hydroxylgruppe, wodurch unerwünschte Reaktionen während nachfolgender Syntheseschritte verhindert werden. Die Schutzgruppe kann unter milden sauren oder basischen Bedingungen selektiv entfernt werden, wodurch die freie Hydroxylgruppe für weitere Reaktionen freigelegt wird.
Wirkmechanismus
The mechanism of action of 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-[(1,1-Dimethylethyl)dimethylsilyloxy]-2-Butanon: Ähnliche Struktur, aber ohne die Methylgruppe an der 3-Position.
3-[(1,1-Dimethylethyl)dimethylsilyloxy]-4-methyl-2-Butanon: Ähnliche Struktur mit einer Methylgruppe an der 4-Position.
3-[(1,1-Dimethylethyl)dimethylsilyloxy]-2-methyl-2-Butanon: Ähnliche Struktur mit einer Methylgruppe an der 2-Position.
Einzigartigkeit
3-[(1,1-Dimethylethyl)dimethylsilyloxy]-3-methyl-2-Butanon ist aufgrund der spezifischen Positionierung der TBDMS-Gruppe und der Methylgruppe an der 3-Position einzigartig. Diese Konfiguration bietet eine eindeutige Reaktivität und Stabilität, was sie besonders nützlich für selektive Schutz- und Entschützungstrategien in der organischen Synthese macht.
Eigenschaften
CAS-Nummer |
189102-39-4 |
|---|---|
Molekularformel |
C11H24O2Si |
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-one |
InChI |
InChI=1S/C11H24O2Si/c1-9(12)11(5,6)13-14(7,8)10(2,3)4/h1-8H3 |
InChI-Schlüssel |
HQKCSFKORVBLEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


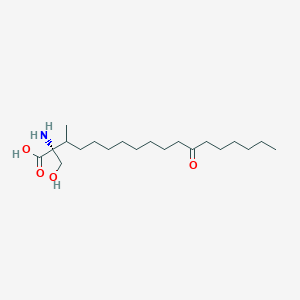
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)



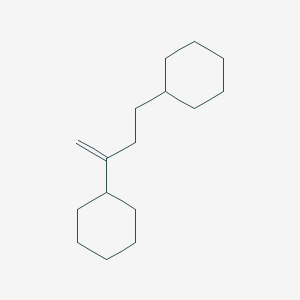
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
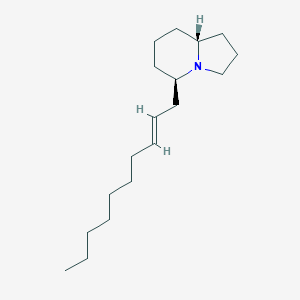

![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
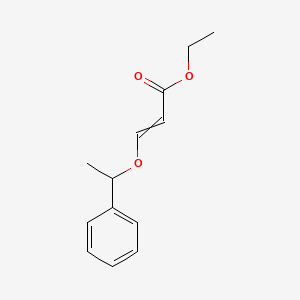
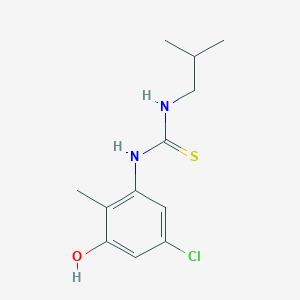
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
